2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane
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Overview
Description
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane is an organophosphorus compound with the molecular formula C14H14ClN2P It is a member of the diazaphosphinane family, characterized by a phosphorus atom bonded to two nitrogen atoms and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,3-diphenyl-1,3,2-diazaphosphinane typically involves the reaction of 1,2-dianilinoethane with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiolates. These reactions are typically carried out in polar solvents, such as ethanol or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazaphosphinanes.
Oxidation Reactions: Phosphine oxides are the primary products.
Reduction Reactions: Phosphines are the main products.
Scientific Research Applications
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-1,3-diphenyl-1,3,2-diazaphosphinane involves its interaction with molecular targets, such as enzymes and receptors. The phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- Aclonifen
Uniqueness
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane is unique due to its specific arrangement of atoms, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
80378-38-7 |
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Molecular Formula |
C15H16ClN2P |
Molecular Weight |
290.73 g/mol |
IUPAC Name |
2-chloro-1,3-diphenyl-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C15H16ClN2P/c16-19-17(14-8-3-1-4-9-14)12-7-13-18(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
ZBOYWAGDHXXFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(P(N(C1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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